Product packaging for Disialyllacto-N-hexaose I(Cat. No.:CAS No. 137636-98-7)

Disialyllacto-N-hexaose I

Cat. No.: B1629111
CAS No.: 137636-98-7
M. Wt: 1655.5 g/mol
InChI Key: UUZWLWYXBNTJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disialyllacto-N-hexaose I (DSLNH-I) is a complex, sialylated human milk oligosaccharide (HMO) supplied for research applications. With a molecular formula of C62H102N4O47 and a molecular weight of 1655.47 g/mol , this acidic oligosaccharide is recognized for its multifaceted biological activities. HMOs are the third most abundant solid component in human milk and are not digestible by infants, instead playing crucial roles in shaping gut health and immune development . The concentration of various HMOs, including disialyllacto-N-tetraose (DSLNT), has been shown to vary significantly based on geographic location and maternal genetics . Research into this compound and related sialylated compounds points to several key mechanisms of action. A primary area of investigation is its potential role in protecting against necrotizing enterocolitis (NEC), a severe intestinal disease in preterm infants . Furthermore, sialylated HMOs like DSLNH-I are rich in sialic acid, a nutrient considered essential for brain development and cognitive function, influencing processes such as myelination and neurite outgrowth . They also function as prebiotics, selectively promoting the growth of beneficial gut bacteria like Bifidobacterium, which helps establish a healthy gut microbiota . Another critical mechanism is their action as anti-adhesive antimicrobials; they serve as soluble decoy receptors that prevent pathogens from attaching to the gut lining, thereby reducing the risk of infection . This product is provided with a minimum purity of 95% (by HPLC) and its structure is confirmed by 1H NMR analysis . It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H102N4O47 B1629111 Disialyllacto-N-hexaose I CAS No. 137636-98-7

Properties

CAS No.

137636-98-7

Molecular Formula

C62H102N4O47

Molecular Weight

1655.5 g/mol

IUPAC Name

5-acetamido-2-[2-[3-acetamido-2-[2-[[3-acetamido-5-[6-[[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-hydroxy-4-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C62H102N4O47/c1-16(74)63-31-20(35(83)22(79)7-67)5-62(60(98)99,113-53(31)95)112-52-40(88)27(12-72)103-58(46(52)94)109-49-34(66-19(4)77)55(102-26(11-71)39(49)87)110-51-41(89)29(105-57(45(51)93)107-47(25(82)10-70)36(84)23(80)8-68)14-100-54-33(65-18(3)76)42(90)48(28(13-73)104-54)108-56-44(92)43(91)38(86)30(106-56)15-101-61(59(96)97)6-21(78)32(64-17(2)75)50(111-61)37(85)24(81)9-69/h8,20-58,67,69-73,78-95H,5-7,9-15H2,1-4H3,(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,96,97)(H,98,99)

InChI Key

UUZWLWYXBNTJDG-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(CC(OC1O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)NC(=O)C)CO)O)C(C(CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)NC(=O)C)CO)O)C(C(CO)O)O

Other CAS No.

137636-98-7

physical_description

Solid

Origin of Product

United States

Ii. Structural Elucidation and Advanced Characterization of Dslnh I

Methodologies for Comprehensive Glycan Structural Analysis

Integrated approaches using mass spectrometry and nuclear magnetic resonance spectroscopy are essential for the complete structural elucidation of DSLNH-I.

Mass Spectrometry-Based Techniques (e.g., MALDI-TOF MS, LC-MS/MS)

Mass spectrometry (MS) is a cornerstone in the analysis of human milk oligosaccharides (HMOs), offering high sensitivity and the ability to determine molecular mass and composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is frequently employed for the rapid profiling of complex oligosaccharide mixtures. pnas.org This technique provides the molecular weights of the components, allowing for initial identification based on mass. For DSLNH-I, with a molecular formula of C62H102N4O47, the expected monoisotopic mass is approximately 1654.57 Da. nih.gov MALDI-TOF-MS analysis of charged HMO fractions can confirm the presence of disialylated compounds like DSLNH-I by identifying molecules in the doubly charged (-2) fraction. google.com While powerful for determining mass, MALDI-TOF MS alone is often insufficient to distinguish between isomers. google.com To enhance sensitivity, oligosaccharides can be derivatized, which has been shown to increase the mass spectrometric measurement sensitivity by 50- to 1000-fold. pnas.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry, making it an indispensable tool for isomer-specific characterization. nih.gov This method is crucial for separating DSLNH-I from its isomers and other sialylated HMOs. nih.govresearchgate.net Porous graphitized carbon (PGC) is a common stationary phase in the LC component, providing excellent separation of glycan isomers. nih.govresearchgate.net

In tandem MS (MS/MS), precursor ions corresponding to DSLNH-I are selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides detailed structural information. nih.gov The analysis of these fragment ions helps to determine the sequence of monosaccharides and the branching pattern. For sialylated oligosaccharides, derivatization can stabilize the sialic acid (Neu5Ac) moiety, enhancing sensitivity and reducing in-source fragmentation. nih.gov Negative-ion mode electrospray ionization (ESI) is particularly effective for analyzing acidic oligosaccharides like DSLNH-I. acs.orgacs.org

Technique Application for DSLNH-I Analysis Key Findings
MALDI-TOF MS Rapid profiling and molecular weight determination. biosynth.comcymitquimica.comConfirms the mass of DSLNH-I (approx. 1655.47 g/mol ) and its presence in disialylated fractions. google.combiosynth.comcymitquimica.com
LC-MS/MS Separation of isomers and detailed structural characterization through fragmentation. nih.govProvides retention time data for isomer separation and diagnostic fragment ions to confirm sequence and linkage. nih.govnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural determination of oligosaccharides, providing definitive information about anomeric configurations (α or β) and glycosidic linkage positions. nih.govnih.gov Both one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments are utilized.

¹H NMR spectra provide information on the anomeric protons, which resonate in a distinct region of the spectrum. nih.gov The chemical shifts and coupling constants of these protons are characteristic of specific linkages and sugar residues. uu.nl For instance, the chemical shifts of N-acetyl groups can help identify the constituent monosaccharides like N-acetylglucosamine and N-acetylneuraminic acid. frieslandcampinainstitute.com However, due to the complexity and overlapping signals in the spectra of large oligosaccharides like DSLNH-I, 1D ¹H NMR alone is often insufficient. nih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), are used to resolve ambiguities and piece together the complete structure, including the precise location of the two sialic acid residues that characterize DSLNH-I. nih.gov While extremely informative, NMR requires larger sample quantities and is a lower-throughput technique compared to MS. nih.govnih.gov

NMR Parameter Structural Information Provided
¹H Chemical Shifts (δ) Anomeric configuration, residue identification (e.g., N-acetyl signals). frieslandcampinainstitute.comresearchgate.net
¹³C Chemical Shifts (δ) Anomeric carbon signals, linkage positions. nih.govresearchgate.net
J-Coupling Constants Dihedral angles between protons, confirming anomeric configuration. researchgate.net
2D NMR (COSY, HMBC) Connectivity between protons and carbons, establishing glycosidic linkages. nih.gov

Chromatographic and Electrophoretic Separation Approaches

Separation techniques are critical for isolating DSLNH-I from the highly complex mixture of HMOs before structural analysis or for quantitative purposes. The choice of method often depends on the charge and polarity of the target molecule.

High-Performance Anion-Exchange Chromatography (HPAEC)

High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a standard method for the separation and quantification of charged carbohydrates, including sialylated HMOs like DSLNH-I. nih.govnih.gov The technique separates oligosaccharides based on the negative charge of the sialic acid residues at high pH. ucc.ie Molecules with more sialic acid residues, such as disialylated species, are retained longer on the anion-exchange column. google.com HPAEC-PAD can effectively resolve different classes of sialylated HMOs (mono-, di-, etc.) and is used for their quantification by comparing results to external standards. nih.govucc.ieacs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for HMO analysis. nih.govresearchgate.net For sialylated oligosaccharides, methods using porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are common. nih.govresearchgate.netacs.org PGC columns are particularly effective at separating complex isomeric structures. nih.govresearchgate.net HPLC systems are frequently coupled with mass spectrometry (HPLC-MS) for comprehensive analysis, providing both retention time and mass information, which is crucial for distinguishing isomers like DSLNH-I from other disialylated hexaoses. nih.govmdpi.com Another approach involves derivatizing the oligosaccharides with a fluorescent label, such as 2-aminobenzamide (B116534) (2-AB), followed by HILIC-HPLC with fluorescence detection for sensitive quantification. google.comconicet.gov.ar

HPLC Method Stationary Phase Principle Application for DSLNH-I
PGC-HPLC Porous Graphitized CarbonRetention based on polarity and stereochemistry.Separation of DSLNH-I from its isomers. nih.govresearchgate.net
HILIC Hydrophilic InteractionPartitioning between a polar stationary phase and a less polar mobile phase.Separation of underivatized or fluorescently-labeled HMOs. acs.orgacs.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte buffer. nih.gov It is a high-resolution technique suitable for analyzing charged species like DSLNH-I. nih.gov Sialylated oligosaccharides can be analyzed directly due to their inherent negative charge. nih.gov To improve detection sensitivity and separation efficiency, oligosaccharides are often derivatized with a fluorescent tag, a technique known as Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF). frieslandcampinainstitute.com CE has been successfully used to resolve complex mixtures of sialylated HMOs, including isomers, by optimizing buffer conditions, sometimes with the addition of organic modifiers like methanol. nih.govfrieslandcampinainstitute.com

Enzymatic Approaches for Linkage and Monosaccharide Analysis

Enzymatic methods are fundamental to the precise structural characterization of complex oligosaccharides such as Disialyllacto-N-hexaose I (DSLNH-I). This approach utilizes the high specificity of glycoside hydrolases (glycosidases) to selectively cleave specific glycosidic bonds. researchgate.net By systematically digesting the oligosaccharide with a panel of well-characterized enzymes and analyzing the resulting products, researchers can deduce the sequence of monosaccharides, their anomeric configurations (α or β), and the specific linkage positions between them. conicet.gov.ar This sequential analysis provides a detailed blueprint of the oligosaccharide's architecture. conicet.gov.ar

Sialidases are essential for the initial steps in analyzing DSLNH-I, as they catalyze the hydrolysis of terminal sialic acid residues. researchgate.net The presence of both α2-3 and α2-6 linkages in DSLNH-I necessitates the use of sialidases with defined specificities to determine the attachment points of the two N-acetylneuraminic acid (Neu5Ac) units. conicet.gov.arbiosynth.com For instance, studies have utilized sialidases from various microbial sources to differentiate between these linkages on human milk oligosaccharides (HMOs). conicet.gov.arresearchgate.net Following the removal of sialic acid, the desialylated core structure can be further dissected using other specific glycosidases.

Research Findings from Sialidase Digestion

The analysis begins by treating the intact DSLNH-I with linkage-specific sialidases. A sialidase from Streptococcus pneumoniae, for example, is known to be specific for α2-3 linkages, while other enzymes, such as those from Arthrobacter ureafaciens, can cleave α2-3, α2-6, and α2-8 linkages. conicet.gov.ar By comparing the results of digestion with these different enzymes, the specific linkages can be assigned. For example, digestion with an α2-3 specific sialidase would cleave one of the two sialic acid residues from DSLNH-I, confirming the presence of an α2-3 linkage. Subsequent treatment with a broader specificity sialidase, or one known to act on α2-6 linkages, would release the second sialic acid. Some bacterial sialidases, like NanH1 and NanH2 from Bifidobacterium infantis, are capable of degrading both α2-3 and α2-6 sialyl linkages, making them useful tools for complete desialylation. nih.govresearchgate.net

Table 1: Sialidases Used in the Linkage Analysis of Sialylated Oligosaccharides
EnzymeSource OrganismEC NumberLinkage SpecificityReference
SialidaseArthrobacter ureafaciens3.2.1.18α2-3, α2-6, α2-8 conicet.gov.ar
Sialidase (Neuraminidase)Streptococcus pneumoniae3.2.1.18α2-3 conicet.gov.ar
NanH1 / NanH2Bifidobacterium infantis3.2.1.18α2-3, α2-6 nih.govresearchgate.net
SialidaseTrypanosoma rangeli3.2.1.18General Sialidase Activity dtu.dk

Glycosidase Digestion of the Core Structure

Table 2: Glycosidases for Core Oligosaccharide Structure Analysis
EnzymeSource OrganismEC NumberLinkage SpecificityReference
β-GalactosidaseStreptococcus pneumoniae3.2.1.23β1-4 conicet.gov.ar
β-N-acetylhexosaminidaseJack Bean (Canavalia ensiformis)3.2.1.52β1-2, β1-3, β1-4, β1-6 conicet.gov.ar
β-GalactosidasesBifidobacterium infantis3.2.1.23General β-Galactosidase Activity nih.gov

Iii. Biosynthesis and Genetic Regulation of Dslnh I

Enzymatic Pathways in Oligosaccharide Synthesis

The synthesis of HMOs is a sequential process occurring in the Golgi apparatus of mammary epithelial cells. uu.nl It begins with a lactose (B1674315) (Galβ1-4Glc) core, which is then elongated and modified by various glycosyltransferases. nih.govtmc.edu These enzymes catalyze the transfer of specific monosaccharide units from activated sugar donors to the growing oligosaccharide chain, resulting in the vast structural diversity seen in HMOs. nih.gov

Role of Glycosyltransferases in Hexasaccharide Formation

Glycosyltransferases are the primary architects of HMO structures, including the hexasaccharide backbone of DSLNH-I. nih.gov These enzymes are responsible for creating specific glycosidic bonds that link monosaccharides together. nih.gov The formation of a hexasaccharide involves the sequential addition of four monosaccharide units to the initial lactose core. This process is highly specific, with different glycosyltransferases recognizing particular acceptor molecules and catalyzing the formation of distinct linkages, which ultimately determines the final structure of the oligosaccharide. jst.go.jp

Sialylation Pathways and Specific Sialyltransferases (e.g., ST3GAL, ST6GAL isoforms)

Sialylation, the addition of sialic acid (typically N-acetylneuraminic acid, Neu5Ac), is a critical modification step in the synthesis of acidic HMOs like DSLNH-I. tmc.edumommysmilkresearch.org This process is catalyzed by enzymes called sialyltransferases. nih.gov

These enzymes are grouped into four main families based on the linkage they create: ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia. nih.gov For the synthesis of most sialylated HMOs, members of the ST3GAL and ST6GAL families are primarily involved. nih.gov

ST3GAL family: These enzymes transfer sialic acid in an α2-3 linkage to a terminal galactose residue. nih.govbiorxiv.org ST3GAL3 and ST3GAL4, in particular, show high activity towards the Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc) chains found in HMOs. nih.gov

ST6GAL family: These enzymes create an α2-6 linkage to a terminal galactose. nih.govbiorxiv.org ST6GAL1 is capable of sialylating lactose and other oligosaccharides to form structures like 6'-sialyllactose (B25220) (6'-SL). nih.govnih.gov An atypical linkage to N-acetylglucosamine (GlcNAc) catalyzed by ST6GalNAc enzymes has also been identified in some HMOs, such as Disialyllacto-N-tetraose (DSLNT). researchgate.net

The synthesis of DSLNH, a disialylated molecule, likely involves the action of these sialyltransferases to add two sialic acid residues to the core hexasaccharide structure. tmc.edubiorxiv.org

Interactive Table: Key Sialyltransferases in HMO Biosynthesis

Enzyme FamilySpecific EnzymesLinkage FormedTypical Acceptor Substrate in HMOs
ST3GAL ST3GAL1, ST3GAL3, ST3GAL4α2-3Terminal Galactose (Gal) on Type 1 or Type 2 chains
ST6GAL ST6GAL1α2-6Terminal Galactose (Gal)
ST6GALNAc ST6GALNAC2, ST6GALNAC6α2-6N-acetylglucosamine (GlcNAc)

Fucosylation Pathways and Fucosyltransferase Involvement (e.g., FUT2, FUT3)

Fucosylation is the process of adding fucose residues to the oligosaccharide backbone, a common modification in many HMOs. frontiersin.org This reaction is catalyzed by fucosyltransferases (FUTs). The two most significant FUTs in the mammary gland are FUT2 and FUT3. mommysmilkresearch.orgnih.gov

FUT2 (The "Secretor" gene): This enzyme attaches fucose in an α1-2 linkage to terminal galactose residues. frontiersin.orgnih.gov The activity of FUT2 determines whether an individual is a "secretor" or "non-secretor." Secretor mothers produce abundant α1-2 fucosylated HMOs, while these are absent in the milk of non-secretor mothers, whose FUT2 gene is inactive. mommysmilkresearch.org This genetic variation is a primary driver of differences in HMO composition among individuals. mommysmilkresearch.org

FUT3 (The "Lewis" gene): This enzyme adds fucose in an α1-4 linkage to N-acetylglucosamine (GlcNAc) residues, primarily on type 1 chains. oup.comresearchgate.net FUT3 activity is associated with the Lewis blood group system. nih.gov

The presence or absence of active FUT2 and FUT3 enzymes dramatically alters the profile of HMOs produced. nih.gov While DSLNH-I itself is not fucosylated, its precursor molecules and other co-synthesized HMOs are subject to these fucosylation pathways.

Mechanisms of Chain Elongation and Branching in HMO Biosynthesis

All HMOs are built upon a lactose core at their reducing end. nih.gov This core can be extended through the addition of disaccharide units, a process involving N-acetylglucosaminyltransferases (GlcNAcT) and galactosyltransferases (GalT). oup.com

Chain Elongation: The lactose core is elongated by the addition of either lacto-N-biose (LNB; Galβ1-3GlcNAc), creating a Type 1 chain , or N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc), creating a Type 2 chain . oup.comfrontiersin.org Linear elongation occurs when these disaccharides are added in a β1-3 linkage. oup.com

Chain Branching: Branching is introduced when a disaccharide unit is attached via a β1-6 linkage to the galactose residue of the core lactose or an internal galactose. nih.govoup.com This creates more complex, branched HMO structures. frontiersin.org

The backbone of DSLNH-I is a hexasaccharide, meaning it is an elongated, and potentially branched, structure that has undergone these fundamental extension steps before sialylation. nih.gov

Cellular and Molecular Regulation of DSLNH-I Production

The synthesis of HMOs, including DSLNH-I, is confined to the lactating mammary gland and is regulated at the cellular and genetic level. mommysmilkresearch.org The process is carried out by specialized epithelial cells known as lactocytes. biorxiv.orgnih.gov

Biosynthetic Programs in Lactocytes

Recent research using single-cell RNA sequencing has provided significant insights into the cellular programs governing HMO production. nih.govnih.gov Studies have identified at least two major subtypes of lactocytes, termed LC1 and LC2, which exhibit different gene expression patterns related to HMO synthesis. biorxiv.orgthemoonlight.io

This suggests a specialization within the lactocyte population, where different cell subtypes may be responsible for producing different types of milk components. nih.govnih.gov For instance, the expression of genes for certain glycosyltransferases, like sialyltransferases, can differ between LC1 and LC2 cells. biorxiv.org One study noted that in LC1 cells, the expression of ST6GAL1 was positively associated with several sialylated HMOs, whereas in LC2 cells, ST3GAL1 expression showed a positive association. biorxiv.org This differential gene expression within lactocyte subtypes points to a sophisticated regulatory network that controls the final composition of HMOs in human milk. nih.govthemoonlight.io Furthermore, analyses suggest that the genes involved in HMO synthesis and those for milk fat production are not highly co-expressed, supporting the idea of specialized functions among lactocyte subtypes. nih.govnih.gov

Interactive Table: Lactocyte Subtypes and HMO Synthesis Gene Expression

Lactocyte SubtypeKey CharacteristicsAssociated Sialyltransferase Expression (Example)
LC1 Expresses genes for cellular organization and epithelial barrier maintenance. themoonlight.ioPositive association between ST6GAL1 expression and certain HMOs. biorxiv.org
LC2 Expresses genes involved in milk production, secretion, and synthesis of macromolecules. themoonlight.ioPositive association between ST3GAL1 expression and certain HMOs. biorxiv.org

Gene Expression Patterns and Co-Regulation in Mammary Gland

The biosynthesis of complex human milk oligosaccharides (HMOs) like Disialyllacto-N-hexaose I (DSLNH-I) is a sophisticated process governed by the coordinated expression of specific glycosyltransferase genes within the mammary gland. elsevierpure.combiorxiv.org The concentration and diversity of HMOs, including sialylated forms, are not uniform and vary significantly among individuals, a phenomenon largely attributed to genetic polymorphisms and differential gene expression in mammary epithelial cells. frontiersin.orgnih.gov

Recent advances in single-cell RNA-sequencing (scRNA-seq) have provided unprecedented insight into the heterogeneity of lactocytes, the milk-producing epithelial cells in the lactating mammary gland. biorxiv.org Research has identified distinct lactocyte subtypes, termed LC1 and LC2, which exhibit different gene expression profiles. biorxiv.orgnih.gov This cellular specialization appears to be a key factor in determining the final composition of HMOs in milk, as different cell subtypes may be responsible for producing different milk components. nih.govnih.gov The expression of genes related to HMO synthesis and those for milk fat production, for instance, is not frequently co-expressed, suggesting they are produced by distinct cell types or are differentially regulated. biorxiv.org

The synthesis of DSLNH-I involves the addition of two sialic acid residues to a precursor hexasaccharide. This process is catalyzed by sialyltransferase (ST) enzymes. Integrated analyses of transcriptomic data from human milk cells and HMO concentration data have begun to identify the specific genes whose expression levels correlate with the abundance of particular HMOs. nih.govbiorxiv.org For sialylated HMOs, the key enzyme families are the β-galactoside alpha-2,3-sialyltransferases (ST3GAL) and β-galactoside alpha-2,6-sialyltransferases (ST6GAL). researchgate.net

Detailed research findings indicate that the expression of genes within LC2 lactocytes is specifically associated with the concentration of DSLNH. biorxiv.org Furthermore, studies correlating HMO concentrations with gene expression have consistently highlighted the importance of ST6GAL1 and genes from the ST3GAL family in the production of various sialylated oligosaccharides. nih.govbiorxiv.org For example, a positive association has been found between the expression of ST6GAL1 in LC1 cells and the concentrations of several HMOs, including Disialyllacto-N-tetraose (DSLNT), while LC2 cells showed positive associations for these HMOs with ST3GAL1 expression. biorxiv.org These findings suggest that different lactocyte populations may utilize distinct sialylation pathways.

The table below summarizes the key genes and their roles in the biosynthesis of sialylated HMOs, including precursors and related structures to DSLNH-I, within the mammary gland.

GeneEnzyme FamilyFunction / LinkageAssociated Lactocyte SubtypeCorrelation with Sialylated HMOs
ST6GAL1α-2,6-SialyltransferaseAdds sialic acid in an α2,6 linkage to galactose. Key for 6'-SL and other α2,6-sialylated HMOs.LC1, LC2Expression in LC1 is positively associated with LSTb, DSLNT, DFLNT, LNFPI, and LNFPIII concentrations. nih.govbiorxiv.org
ST3GAL1α-2,3-SialyltransferaseAdds sialic acid in an α2,3 linkage to galactose. Key for 3'-SL.LC1, LC2Expression in LC2 is positively associated with LSTb, DSLNT, DFLNT, LNFPI, and LNFPIII concentrations. biorxiv.org High-fat diets in rat models increased St3Gal1 expression. researchgate.net
ST3GAL2α-2,3-SialyltransferaseAdds sialic acid in an α2,3 linkage.Expressed in mammary gland. researchgate.netIncreased mRNA expression observed in breast cancer stem cells, linked to ganglioside expression. mdpi.comfrontiersin.org
B3GNT3 / B3GNT7GlucosaminyltransferaseElongation of the oligosaccharide backbone.LC2Identified as candidate genes co-expressed in pathways for structures like LNFPIII. biorxiv.org
B4GALT2 / B4GALT3GalactosyltransferaseElongation of the oligosaccharide backbone.LC2Identified as candidate genes co-expressed in pathways for structures like LNFPIII. biorxiv.org

Co-regulation of the genes involved in these biosynthetic pathways is essential for the efficient production of complex HMOs. elsevierpure.com Systems biology frameworks integrating glycan and RNA expression data have been used to construct models of HMO synthesis, proposing candidate genes for each step, including sialylation. biorxiv.org This co-regulation is likely managed by a network of transcription factors that control the expression of the required glycosyltransferases in a coordinated manner. biorxiv.orgnih.gov The identification of these regulatory networks provides the molecular foundation necessary to understand how the final HMO profile of an individual is established. elsevierpure.com

Iv. Chemical and Chemoenzymatic Synthesis of Dslnh I Analogs

Strategies for Oligosaccharide Construction

The construction of complex oligosaccharides like DSLNH-I analogs relies on sophisticated chemical and chemoenzymatic strategies designed to control stereochemistry and regioselectivity. Purely chemical synthesis is a demanding process because the polyhydroxylated nature of monosaccharides necessitates a multi-step sequence of protection and deprotection of functional groups. rsc.org The chemical construction of the α-glycoside of sialic acid is particularly challenging due to the carboxylate group at C-1, the lack of a participating group at C-3, and the glycerol (B35011) side chain. researchgate.net

To address these challenges, synthetic chemists have developed several key strategies:

Convergent Synthesis: This approach involves the independent synthesis of smaller oligosaccharide fragments (modules), which are then coupled together to form the final, larger structure. For instance, a challenging target can be retrosynthetically broken down into more manageable modules, such as a sialyl disaccharide and a hexasaccharide diol acceptor. researchgate.net This method is often more efficient than a linear synthesis where monosaccharides are added one by one.

Pre-activation Based Methods: A highly efficient convergent strategy for assembling complex N-glycans involves the pre-activation of a glycosyl donor before the addition of the acceptor. researchgate.net This can enhance coupling efficiency, especially with hindered acceptors.

One-Pot Synthesis: To minimize the need for intermediate purification steps, one-pot strategies have been developed. researchgate.net A challenge in this approach is that sialyl donors are generally not reactive enough to be used as the initial glycosyl donor. However, linking the sialic acid to another sugar, like galactose, can significantly enhance its reactivity, enabling its use in one-pot assemblies. researchgate.net A combination of promoters, such as N-iodosuccinimide (NIS), triflic acid (TfOH), and silver triflate (AgOTf), can be used to activate thioglycoside donors and improve yields. researchgate.net

Chemoenzymatic Approaches: These methods combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions. rsc.orgnih.gov Typically, a core oligosaccharide structure is synthesized chemically, which then serves as a substrate for extension by specific glycosyltransferases. acs.org This strategy circumvents many of the protection and deprotection steps required in purely chemical synthesis, making it a more practical approach for producing diverse and complex oligosaccharides. rsc.orgacs.org For example, the synthesis of lacto-N-hexaose (LNH) has been achieved by combining chemical synthesis of a core tetrasaccharide with subsequent enzymatic glycosylation. researchgate.net

The creation of DSLNH-I analogs can be achieved within this framework by substituting the standard monosaccharide building blocks (e.g., D-glucose, D-galactose) with their modified counterparts, such as 2-deoxy-D-glucose or 2-deoxy-2-fluoro-D-galactose. google.com

Modular Enzymatic Synthesis Approaches

Enzymatic synthesis offers a powerful alternative to chemical methods, providing exceptional control over the formation of specific glycosidic linkages. rsc.org The synthesis of DSLNH-I analogs has been significantly advanced by the development of modular, multi-enzyme systems that build complex structures in a stepwise fashion. researchgate.netnih.gov

A leading strategy in this domain is the One-Pot Multienzyme (OPME) system. nih.govrsc.org These systems combine sugar nucleotide biosynthesis pathways with glycosyltransferase-catalyzed reactions in a single vessel. rsc.org This allows for the efficient synthesis of target oligosaccharides from simple, commercially available monosaccharide precursors. rsc.org The synthesis of various disialylated human milk oligosaccharide (HMO) analogs, such as Disialyllacto-N-tetraose (DSLNT) analogs, demonstrates the power of this modular approach, which is directly applicable to the synthesis of DSLNH-I analogs. rsc.orgnih.gov

The process involves the sequential use of specific enzyme modules. researchgate.netnih.gov For example, to construct a sialylated, branched oligosaccharide, the following types of enzymes are used in a defined order:

Glycosyltransferases: These enzymes are responsible for creating the core backbone of the oligosaccharide. There are currently 116 known families of glycosyltransferases that orchestrate the precise arrangement of sugars. nih.gov For example, a β1-3-N-acetylglucosaminyltransferase can be used to add a GlcNAc residue, followed by galactosyltransferases to add galactose units. researchgate.netnih.gov

Sialyltransferases: These enzymes transfer sialic acid (such as N-acetylneuraminic acid, Neu5Ac) from a donor substrate, typically CMP-Neu5Ac, to the terminal positions of the glycan chain. rsc.org Different sialyltransferases create specific linkages, such as α2-3 or α2-6. rsc.org

Enzymes for Donor Substrate Regeneration: To make the process cost-effective, enzymes like CMP-sialic acid synthetase (NmCSS) are included to regenerate the activated CMP-Neu5Ac donor substrate in situ. rsc.org

The modular nature of this approach allows for the systematic synthesis of a variety of DSLNH-I analogs by simply altering the combination or type of enzymes used. For example, using a different sialyltransferase can change the terminal linkage, or substituting a galactosyltransferase can alter the core structure. A novel activity of the enzyme ST6GalNAc6 has been identified for efficiently constructing the atypical Neu5Acα2-6GlcNAc linkage found in some HMOs, further expanding the toolkit for creating diverse analogs. researchgate.netnih.gov

Enzyme ClassSpecific Enzyme ExampleFunction/Linkage FormedSource Organism Example
SialyltransferasePd2,6STForms α2-6 sialyl linkagesPhotobacterium damselae
SialyltransferasePmST1Forms α2-3 sialyl linkagesPasteurella multocida
SialyltransferaseST6GalNAc6Forms Neu5Acα2-6GlcNAc linkage-
Galactosyltransferaseβ1,3-galactosyltransferaseForms Galβ1-3GlcNAc linkageEscherichia coli O55:H7
Donor RegenerationNmCSSSynthesizes CMP-Neu5AcNeisseria meningitidis

This table presents examples of enzymes used in modular synthesis to construct sialylated oligosaccharide analogs. Data sourced from researchgate.netnih.govnih.govdntb.gov.ua.

Substrate Engineering and Biocatalytic Process Optimization

Further refinement of chemoenzymatic synthesis is achieved through substrate engineering and the optimization of the entire biocatalytic process. usc.edu These strategies aim to improve reaction efficiency, control product formation, and facilitate purification. usc.edugoogle.com

Substrate engineering involves modifying the acceptor substrate to guide the enzymatic reactions. This can overcome challenges such as the substrate promiscuity of certain enzymes, which can lead to mixtures of similar products. Key strategies include:

Use of Modified Acceptors: Chemically synthesized acceptors, such as thioethyl β-disaccharides, can be used as starting points for enzymatic sialylation. nih.gov This chemoenzymatic approach allows for the precise construction of the core structure before enzymatic modification.

Chemoenzymatic Synthon Strategy: This involves designing a derivative of the donor substrate precursor that is accepted by the enzymes in an OPME system. nih.gov The modification is carried into the final enzymatic product and is then chemically converted to the desired target structure in a final step. nih.gov

Temporary Protecting Groups: A novel strategy employs an enzymatically introduced group to act as a temporary "protecting group." For example, ketodeoxynonulosonic acid (Kdn) can be added to block unwanted sialylation sites. researchgate.net This Kdn group can later be selectively removed by a specific hydrolase (AfKdnase) without affecting the desired N-acetylneuraminic acid (Neu5Ac) residues. researchgate.net

Substrate Tagging: Process engineering can be combined with substrate-tagging systems to simplify the purification of the final HMO targets. google.com

StrategyDescriptionAdvantage
Modified Acceptor SynthesisA core structure (e.g., thioethyl disaccharide) is chemically synthesized and then used as a substrate for enzymatic extension. nih.govAllows precise control over the core structure before enzymatic modification.
Chemoenzymatic SynthonA modified donor precursor is used in enzymatic reactions and then chemically converted to the final target structure. nih.govEnables synthesis of complex structures containing modified sialic acids or other non-natural components.
Enzymatic Protecting GroupA temporary sugar (e.g., Kdn) is enzymatically added to block a reactive site and is later selectively removed by another enzyme. researchgate.netProvides a highly specific method to control regioselectivity without harsh chemical protection/deprotection steps.
Substrate TaggingA chemical tag is added to the substrate to facilitate easier purification of the final product from the reaction mixture. google.comSimplifies downstream processing and improves purity of the target compound.

This table summarizes key substrate engineering strategies for the synthesis of complex oligosaccharide analogs. Data sourced from nih.govresearchgate.netnih.govgoogle.com.

V. Occurrence, Distribution, and Variability of Dslnh I

DSLNH-I in Human Milk: Population and Temporal Dynamics

The composition of HMOs in breast milk is highly individualized, creating a unique nutritional profile for each infant. Research has consistently shown that this variability is not random but is linked to several key maternal and environmental factors.

Significant differences in HMO profiles have been observed across diverse global populations. nih.gov While direct data specifically for DSLNH-I is not always singled out in large-scale studies, the concentrations of related sialylated oligosaccharides, such as Disialyllacto-N-tetraose (DSLNT), show considerable geographical variation. For instance, one study of 11 international cohorts found that DSLNT concentrations were lowest in milk from Sweden (216 ± 14 nmol/mL) and highest in milk from rural Gambia (870 ± 68 nmol/mL). nih.gov Such variations suggest that environmental factors may play a role in regulating the synthesis of HMOs, as differences have been noted even between ethnically similar populations living in different locations. nih.gov

Interactive Table 1: Geographical Variation of Related Sialylated HMOs
LocationMean Concentration of DSLNT (nmol/mL)Reference
Sweden216 ± 14 nih.gov
Rural Gambia870 ± 68 nih.gov

This table illustrates the significant variation in the concentration of Disialyllacto-N-tetraose (DSLNT), a structurally related sialylated HMO, across different geographical locations. Data for DSLNH-I specifically is limited in comparative studies.

A primary driver of HMO profile variation is the maternal secretor status, which is genetically determined by polymorphisms in the fucosyltransferase 2 (FUT2) gene. nih.gov This gene encodes an enzyme responsible for adding fucose to glycan chains, creating α1-2 fucosylated HMOs like 2'-fucosyllactose (B36931) (2'-FL). nih.govmdpi.com Mothers with at least one functional copy of the FUT2 gene are termed "secretors," while those with two non-functional copies are "non-secretors." nih.gov

The interplay between different HMOs is complex. For instance, an integrated analysis of milk components found that in non-secretor mothers, the bacterium Staphylococcus was positively correlated with sialylated HMOs. mcmaster.ca Another study noted that among mothers who delivered preterm, the percentage of sialylated HMOs in their milk varied, and this was linked to their secretor status. ucdavis.edu

The composition of human milk is not static but changes over the course of lactation to meet the evolving needs of the infant. nih.gov Generally, the total concentration of HMOs is highest in colostrum (the first milk produced) and decreases as the milk matures. nih.govfrontiersin.org This trend of decreasing abundance during the initial months of lactation has been observed across multiple global sites. researchgate.netelsevierpure.comsensusimpact.com

Specific HMOs follow different temporal patterns. For example, a study in a Chinese population showed that the concentration of Disialyllacto-N-tetraose (DSLNT) had a gradual downward trend as lactation progressed. mdpi.com While specific data for DSLNH-I is less common, it is part of the broader group of sialylated HMOs that are known to be more concentrated in early milk.

Other maternal characteristics can also influence HMO profiles. Maternal age, weight, and body mass index (BMI) have been correlated with the concentrations of several HMOs. nih.gov Parity (the number of times a mother has given birth) has also been shown to have an effect, with some studies finding that multiparous women have different concentrations of certain HMOs compared to first-time mothers. nih.gov However, the impact of these factors can be complex and may interact with the mother's secretor status. mdpi.com For example, one study found no significant effect of maternal pre-pregnancy BMI on HMO profiles. frontiersin.org

Comparative Glycomic Analysis of Mammalian Milks

When compared to the milk of other mammals, human milk is unique in its high concentration and incredible diversity of oligosaccharides. nih.gov Bovine milk, which is the basis for most infant formulas, contains significantly lower amounts of oligosaccharides, and their structures are vastly different from those found in human milk. nih.gov

Interestingly, feline (cat) milk appears to have a more diverse range of oligosaccharides compared to canine (dog) milk. escholarship.orgescholarship.org One study identified Difucosyllactose-N-hexaose b, a fucosylated HMO, as one of the most abundant oligosaccharides in feline milk. escholarship.orgescholarship.org In contrast, canine milk was found to be very high in sialylated structures. escholarship.org This highlights the species-specific nature of milk composition, which has evolved to meet the particular developmental needs of each mammal's offspring.

Vi. Biological Roles and Mechanistic Investigations of Dslnh I

Modulation of the Gut Microbiota Composition and Function

DSLNH-I plays a crucial role in shaping the infant gut microbiome, a foundational element for lifelong health. Its complex structure dictates its selective utilization by specific beneficial microbes and its ability to interfere with pathogenic bacteria.

The establishment of a gut microbiota dominated by beneficial bacteria is a hallmark of breastfed infants, largely attributed to the prebiotic effect of HMOs. Species within the genera Bifidobacterium and Bacteroides are particularly well-adapted to utilize these complex glycans. These bacteria possess a wide array of specialized enzymes, known as glycosyl hydrolases, that enable them to deconstruct and ferment HMOs that are inaccessible to many other bacterial species. nih.govescholarship.org

While direct studies on the fermentation of isolated DSLNH-I are limited, the metabolic capabilities of key infant gut commensals have been extensively studied with other complex sialylated HMOs. For instance, certain strains of Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bacteroides species are equipped with sialidases to cleave terminal sialic acid residues, a critical first step in metabolizing compounds like DSLNH-I. nih.govescholarship.org The subsequent degradation of the oligosaccharide backbone provides these bacteria with a direct source of energy, allowing them to proliferate and dominate the infant gut ecosystem. nih.govnih.gov The ability of various bifidobacteria to consume sialylated HMOs is strain-specific, indicating a co-evolutionary relationship between these microbes and their host's milk composition. escholarship.org

Table 1: Glycosyl Hydrolase Activities in Commensal Bacteria for HMO Utilization

Bacterial Genus Key Enzyme Classes HMO Substrates Utilized Reference
Bifidobacterium Sialidases, Fucosidases, β-galactosidases, Hexosaminidases Sialylated HMOs, Fucosylated HMOs, Neutral HMOs nih.gov

| Bacteroides | Sialidases, Glycoside Hydrolases (various) | Sialylated HMOs, Mucus Glycans | nih.govcornell.edu |

This table summarizes the general enzymatic capabilities of key commensal bacteria that enable the digestion of complex HMOs, including sialylated forms like DSLNH-I.

Beyond acting as prebiotics, DSLNH-I and other sialylated HMOs contribute to host defense by preventing the attachment of pathogenic bacteria to the intestinal mucosa. This anti-adhesive mechanism is a critical, non-inflammatory means of protecting the infant from infection. Many pathogens initiate infection by binding to specific glycan structures on the surface of epithelial cells. dntb.gov.ua

Sialylated HMOs, including complex structures like DSLNH-I, can mimic these host cell surface receptors. By acting as soluble decoy receptors in the gut lumen, they bind to pathogens, preventing them from adhering to the intestinal wall and facilitating their clearance from the body. researchgate.net This mechanism is highly dependent on the specific structure of the HMO and the pathogen. While the anti-adhesive properties of fucosylated HMOs against pathogens like Campylobacter jejuni and enterotoxigenic E. coli are well-documented, sialylated HMOs are also known to be effective against a range of pathogens. researchgate.netnih.gov However, studies specifically demonstrating the inhibition of Staphylococcus adhesion by DSLNH-I are not yet prevalent. It is noteworthy that some research indicates Staphylococcus species are generally unable to consume HMOs, suggesting that any protective effect would likely be through anti-adhesive action rather than resource competition. cornell.edu

The fermentation of DSLNH-I and other HMOs by commensal bacteria leads to the production of beneficial microbial metabolites, most notably short-chain fatty acids (SCFAs). The primary SCFAs produced are acetate, propionate, and butyrate (B1204436). These molecules have profound effects on host physiology.

SCFAs contribute to a lower, more acidic pH in the colon, which helps to inhibit the growth of pH-sensitive pathogens. nih.gov Furthermore, they serve as an energy source for colonocytes (the cells lining the colon), strengthen the intestinal barrier function, and possess immunomodulatory properties. Research has specifically linked the presence of Disialyl-lacto-N-hexaose in breastmilk to higher concentrations of fecal branched-chain SCFAs in infants. Branched-chain SCFAs are produced from the fermentation of branched-chain amino acids and are also involved in host-microbe signaling.

Table 2: Major Short-Chain Fatty Acids Produced from HMO Fermentation

Short-Chain Fatty Acid Primary Producing Genera Key Functions
Acetate Bifidobacterium, Bacteroides Energy source for colonocytes, substrate for butyrate production, systemic effects
Propionate Bacteroides Substrate for hepatic gluconeogenesis, appetite regulation

| Butyrate | Faecalibacterium, Roseburia | Primary energy source for colonocytes, anti-inflammatory effects, strengthens gut barrier |

This table outlines the major SCFAs produced from the microbial fermentation of indigestible carbohydrates like DSLNH-I and their principal roles.

Interactions with Host Immune System Components

A small fraction of HMOs can be absorbed into the systemic circulation, allowing them to interact directly with the host's immune system. DSLNH-I, with its terminal sialic acid residues, is particularly well-suited for such interactions, contributing to the education and maturation of the infant immune system.

The structural complexity of HMOs allows for varied and specific effects on immune cells. While direct evidence for DSLNH-I is emerging, studies on the closely related compound Disialyllacto-N-tetraose (DSLNT) have demonstrated potent immunomodulatory activity. DSLNT has been identified as a key component in human milk responsible for preventing necrotizing enterocolitis (NEC) in preclinical neonatal rat models. nih.govresearchgate.net NEC is a devastating inflammatory disease of the intestine, and the protective effect of DSLNT highlights the ability of specific, complex sialylated HMOs to dampen excessive inflammatory responses. Sialylated HMOs have been shown to modulate the release of cytokines from immune cells such as dendritic cells and macrophages, suggesting a direct role in regulating immune homeostasis. nih.gov These effects underscore the importance of specific HMO structures in programming a balanced immune response in early life.

The immunomodulatory functions of DSLNH-I are mediated, in part, through its interaction with specific glycan-binding proteins, or lectins, expressed on the surface of immune cells. Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a key class of such receptors that recognize sialic acid-containing ligands and are primarily expressed on immune cells. nih.govreactome.org

Binding of sialylated ligands to inhibitory Siglecs can trigger signaling pathways that dampen immune cell activation, helping to maintain tolerance and prevent excessive inflammation. nih.gov Research on DSLNT, which shares an atypical Neu5Acα2–6GlcNAc sialic acid linkage with other complex HMOs, has shown that it is recognized by a broad range of Siglecs. nih.govnih.gov This interaction is considered a primary mechanism for the immunomodulatory effects of complex sialylated HMOs. nih.gov

Toll-like receptors (TLRs) are another class of immune receptors that recognize microbial patterns and are crucial for innate immunity. nih.govfrontiersin.org Some simpler HMOs have been shown to modulate TLR signaling, thereby influencing inflammatory responses. rug.nl However, direct interactions between complex disialylated oligosaccharides like DSLNH-I and TLRs have not been extensively documented. The primary immunomodulatory pathway for these larger, sialylated structures is thought to be through lectin interactions, particularly with Siglecs.

Table 3: Compound Names Mentioned

Compound Name Abbreviation
Disialyllacto-N-hexaose I DSLNH-I
Disialyllacto-N-tetraose DSLNT
Acetate -
Propionate -
Butyrate -
Sialic acid -
N-acetylneuraminic acid Neu5Ac
N-acetylglucosamine GlcNAc
2'-Fucosyllactose (B36931) 2'-FL
3-Fucosyllactose 3-FL

Decoy Receptor Functions Against Pathogen Binding

This compound (DSLNH-I), as a component of human milk oligosaccharides (HMOs), is thought to contribute to the infant's defense against pathogens through its function as a soluble decoy receptor. This mechanism involves HMOs structurally mimicking the carbohydrate receptors on the surface of host epithelial cells. Pathogens, instead of binding to the host cells and initiating infection, bind to these soluble oligosaccharides in the gut lumen and are subsequently cleared from the system.

Human milk glycans, including a variety of oligosaccharides, can act as innate anti-adhesion agents. researchgate.net They present a structural homology to host cell receptors, effectively functioning as "receptor decoys" to which pathogens bind instead of the host's cell-surface glycans. researchgate.net This competitive binding has been suggested as a key protective mechanism of breastfeeding against infectious agents. oup.com While the broader category of HMOs is recognized for this function, specific studies detailing the efficacy of this compound against particular pathogens are part of ongoing research to understand the individual contributions of these complex molecules. The high concentration and structural diversity of HMOs in human milk, including sialylated forms like DSLNH-I, provide a wide range of potential binding sites for various pathogens, thus reducing the risk of infection in breastfed infants. researchgate.netoup.comnih.gov

Influence on Epithelial and Barrier Functions

The intestinal barrier is a critical line of defense, and its integrity is vital for preventing the translocation of harmful substances from the gut into the bloodstream. mdpi.com Certain human milk oligosaccharides have been shown to directly influence the intestinal epithelium and enhance barrier function. nih.gov For instance, studies on other sialylated HMOs, such as Disialyllacto-N-tetraose (DSLNT), have demonstrated a protective effect on the intestinal epithelium. nih.govresearchgate.net DSLNT has been shown to protect the integrity and permeability of the human intestinal epithelium against disruptions. nih.govresearchgate.net While direct evidence for this compound is still emerging, the known functions of structurally similar sialylated HMOs suggest a potential role in supporting the maturation and maintenance of a healthy intestinal barrier in infants. Research on blends of HMOs has indicated that they can confer protection to the intestinal epithelial barrier, suggesting that the combined effect of multiple HMOs, likely including DSLNH-I, is important for this biological function. semanticscholar.org

The glycocalyx, a dense layer of glycoproteins and glycolipids on the surface of epithelial cells, and the overlying mucus layer form a crucial barrier against pathogens and physical damage. nih.gov Mucus, produced by goblet cells, traps pathogens and facilitates their removal. mdpi.com Some HMOs have been found to modulate the expression of genes related to mucus production in goblet cells. For example, 2'-Fucosyllactose has been shown to impact the expression of mucus-related genes. researchgate.net While specific research on the direct impact of this compound on glycocalyx formation and mucus production is not extensively detailed in the available literature, the general understanding is that HMOs contribute to the healthy development and function of the intestinal mucosa. The structural complexity of HMOs, including sialylated structures like DSLNH-I, likely plays a role in modulating the gut environment to favor a robust mucosal barrier. researchgate.net

Roles in Neurodevelopmental Processes and Cognitive Aspects

Emerging evidence suggests that human milk oligosaccharides play a significant role in neurodevelopment and cognitive function, potentially through the gut-brain axis. researchgate.netnih.gov Sialylated HMOs are of particular interest due to the importance of sialic acid in brain development, where it is a crucial component of gangliosides and is involved in synapse formation and neurotransmission. nih.gov

Observational studies have reported associations between the concentrations of specific HMOs in breast milk and cognitive outcomes in infants. nih.gov For instance, a study of Hispanic infants found that concentrations of certain HMOs at one and six months postpartum were related to cognitive development scores at 24 months of age. nih.gov While some studies have associated specific fucosylated HMOs with higher cognitive scores, the role of individual sialylated HMOs like this compound is an active area of investigation. The complexity of the HMO profile and the interplay between different oligosaccharides are likely key factors in influencing neurodevelopment. nih.gov

Study FocusHMOs InvestigatedAge of Cognitive AssessmentKey Findings
Associations between HMOs and infant neurodevelopmentTotal and individual fucosylated and sialylated HMOs18 and 24 monthsPositive association with cognitive, language, and motor skills. researchgate.net
HMO combinations and early cognitionMultiple HMOs including Disialyllacto-N-hexaose24 monthsSpecific combinations of HMOs at 1 and 6 months predicted cognitive scores. nih.gov

Associations with Developmental and Physiological Markers in Biological Systems (non-clinical)

The composition of human milk, including its HMO profile, has been linked to variations in infant growth and body composition. nih.govmdpi.com Different HMOs appear to have distinct effects, with some being associated with increased fat mass and others with leaner body composition. nih.govmdpi.com

Studies have investigated the relationship between the concentrations of various HMOs and infant growth parameters such as weight, length, and body composition (fat mass and lean mass). For example, some research has indicated that higher concentrations of certain sialylated HMOs may be associated with different growth patterns. One study found that concentrations of Disialyllacto-N-hexaose, among other acidic HMOs, were negatively associated with infant growth in the first six months of life. researchgate.net However, the findings across different studies can be variable, highlighting the complexity of these relationships and the need for further research to elucidate the specific role of this compound. mdpi.comnih.gov

HMOAssociation with Growth/Body CompositionStudy Details
Disialyllacto-N-hexaoseNegatively associated with infant growth over the first 6 months of life. researchgate.netObservational study on associations between HMO concentrations and infant growth. researchgate.net
Fucodisialyllacto-N-hexaoseEach 1-μg/mL increase was associated with 0.04% higher body fat at 6 months. nih.govStudy examining correlations between HMO composition and infant growth and body composition at 1 and 6 months. nih.gov

Relationships with Eating Behavior Phenotypes

Research into the influence of human milk oligosaccharides (HMOs) on infant development has expanded to include the complex interplay between specific HMOs and the establishment of early eating behaviors. Eating behaviors encompass an individual's relationship with food and consumption patterns, which can be broadly categorized into "food approach" (e.g., food responsiveness, enjoyment of food) and "food avoidant" (e.g., satiety responsiveness, food fussiness) traits. nih.gov These early behaviors are foundational for later-life eating habits and nutritional status. nih.gov

This compound (DSLNH-I), a prominent sialylated HMO, has been identified as a potential modulator of these behaviors. Investigations have specifically examined its association with "food responsiveness," a measure indicating an infant's drive to eat. nih.gov

The table below summarizes the statistical findings from this research.

HMOAge of InfantEating Behavior TraitPopulationAssociation TypeP-Value
DSLNH 6 MonthsFood ResponsivenessTotal SamplePositive0.05
DSLNH 6 MonthsFood ResponsivenessSecretors OnlyPositive0.05

Data sourced from a study on Hispanic mother-infant dyads. nih.gov

Alongside DSLNH, other HMOs were also found to be positively correlated with food responsiveness at 6 months, including fucosyllacto-N-hexaose (FLNH), lacto-N-hexaose (LNH), and sialyllacto-N-tetraose c (LSTc). nih.govnih.gov

The precise mechanisms through which DSLNH-I may influence eating behavior are still under investigation, but leading hypotheses point towards its interaction with the gut microbiome. nih.gov Two potential pathways have been proposed:

Specific HMO-microbiota pairings may directly affect infant anthropometry and appetite. nih.gov

HMOs may modulate food responsiveness and appetite through a microbiome-driven process that influences the entero-endocrine system or the central nervous system, highlighting a role for the gut-brain axis. nih.gov

Further supporting the role of sialylated HMOs in appetite, broader analyses have shown that the total level of sialylation in human milk is positively associated with "enjoyment of food" and negatively associated with "food avoidant" behaviors such as satiety responsiveness and slowness in eating at 2 years of age. nih.gov These findings collectively underscore the potential significance of DSLNH-I and other sialylated oligosaccharides in the early programming of appetite and eating behavior phenotypes.

Vii. Future Research Directions and Translational Perspectives for Dslnh I Research

Elucidating Synergistic Effects of DSLNH-I within Complex HMO Mixtures

Human milk contains a diverse array of over 150 structurally distinct oligosaccharides. nih.gov While studies on individual HMOs like DSLNH-I are crucial, their biological effects in infants are likely the result of complex interactions within this mixture. nih.gov Future research must therefore move beyond single-compound studies to investigate the synergistic or antagonistic effects that occur when DSLNH-I is combined with other HMOs. nih.govnih.gov

The rationale for this is clear: the functions of individual HMOs can be influenced by the presence of others. For instance, different HMOs can selectively promote the growth of specific beneficial gut bacteria, such as Bifidobacterium species. frontiersin.orgnih.gov The degradation of fucosylated, neutral, and sialylated HMOs releases monosaccharides like fucose, N-acetylglucosamine (GlcNAc), and sialic acid, respectively, which can be used by different commensal bacteria. frontiersin.org This cross-feeding can create a complex and dynamic gut ecosystem. Understanding how DSLNH-I contributes to and is influenced by these microbial dynamics is a key area for future inquiry.

Furthermore, the combination of different HMOs may offer broader protection against pathogens than any single oligosaccharide. nih.gov Investigating how DSLNH-I works in concert with other HMOs to inhibit pathogen adhesion and modulate immune responses will be critical. It is the collective action of these diverse molecules that likely underpins many of the health benefits associated with breastfeeding. nih.gov

Development of Advanced In Vitro and Ex Vivo Functional Models

To decipher the precise mechanisms of DSLNH-I action, more sophisticated research models are necessary. While traditional cell culture systems have been valuable, they often fail to replicate the complex environment of the human gut.

Advanced In Vitro Models: The development of advanced in vitro models, such as organoids and "gut-on-a-chip" systems, holds immense promise for HMO research. nih.gov These models can more accurately mimic the structure and function of the intestinal epithelium, providing a more realistic platform to study how DSLNH-I influences gut barrier function, immune responses, and host-pathogen interactions. nih.gov For example, Caco-2 cell monolayers have been used to assess the impact of HMOs on intestinal barrier integrity, as measured by transepithelial electrical resistance (TER). nih.govnih.gov

Ex Vivo Systems: Ex vivo models, which utilize tissues or cells taken directly from a living organism, offer another layer of complexity and relevance. broadinstitute.org These systems can be used to study the effects of DSLNH-I on primary human intestinal cells, preserving some of the natural cellular interactions and responses. nih.gov Such models will be invaluable for confirming findings from in vitro studies and for bridging the gap between basic research and clinical applications.

A study on Disialyllacto-N-tetraose (DSLNT), a structurally related sialylated HMO, has already demonstrated the utility of such models. Researchers used an in-situ intestinal tissue model and an in-vitro human intestinal epithelial cell (Caco-2) model to show that DSLNT could protect the intestinal epithelium from damage. nih.gov Similar approaches can be applied to further investigate the specific effects of DSLNH-I.

High-Throughput Screening for Unidentified Biological Activities

The full spectrum of biological activities for DSLNH-I and other HMOs is likely not yet fully understood. High-throughput screening (HTS) methodologies offer a powerful approach to rapidly assess the interactions of HMOs with a wide range of biological targets, such as proteins and cells. acs.orgnih.govacs.org

One promising HTS technique is catch-and-release electrospray ionization mass spectrometry (CaR-ESI-MS), which allows for the rapid, label-free screening of HMO libraries against proteins like lectins. acs.orgnih.govacs.org This method can efficiently identify binding partners for HMOs, providing clues to their potential functions. nih.govacs.org For example, a CaR-ESI-MS assay successfully screened a library of 31 HMOs against three human galectins, identifying numerous ligands and highlighting the technique's ability to detect both high- and low-affinity interactions. nih.govacs.org

The development of HTS methods for HMO extraction and analysis, such as those utilizing 96-well plates, will also be crucial for processing the large sample numbers required for comprehensive screening and biomarker studies. ucdavis.edu By applying these technologies, researchers can systematically explore the biological activities of DSLNH-I, potentially uncovering novel roles in areas such as immune modulation, anti-inflammatory effects, and interactions with the nervous system.

Advancements in Glycoscience for Targeted Applications

Recent progress in glycoscience is paving the way for the targeted application of specific HMOs like DSLNH-I. nih.govnih.gov A major hurdle in HMO research has been obtaining sufficient quantities of pure, structurally defined compounds for functional studies. nih.gov

Enzymatic and Chemoenzymatic Synthesis: Advances in enzymatic and chemoenzymatic synthesis are making it possible to produce specific HMOs on a larger scale. nih.govresearchgate.net For instance, researchers have developed enzymatic modular approaches for the systematic synthesis of sialylated HMOs. nih.govresearchgate.net One such strategy utilized the novel activity of the enzyme ST6GalNAc6 to efficiently create the Neu5Acα2–6GlcNAc linkage found in some HMOs. nih.govresearchgate.net These synthetic advancements are critical for creating the tools needed for in-depth functional studies and for the potential development of HMO-based therapeutics and nutraceuticals. nih.govresearchgate.net

Glycan Arrays and Other Tools: The development of tools like glycan arrays allows for the high-throughput analysis of HMO interactions with various glycan-binding proteins, including Siglecs, which are involved in immune regulation. nih.govresearchgate.net By immobilizing a library of HMOs on a microarray, researchers can rapidly screen for binding partners and gain insights into the structure-function relationships of these complex molecules. nih.gov

These advancements in glycoscience will not only facilitate a deeper understanding of the biological roles of DSLNH-I but also open up possibilities for its use in targeted nutritional interventions and as a lead compound for the development of new drugs. nih.gov

Q & A

Basic Research Questions

Q. What established methodologies are recommended for structural characterization of Disialyllacto-N-hexaose I?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are primary techniques for elucidating carbohydrate structures. For instance, 2D-NMR (e.g., COSY, HSQC) resolves glycosidic linkages and anomeric configurations, while HR-MS confirms molecular weight and sialylation patterns . High-Performance Liquid Chromatography (HPLC) with fluorescence detection or refractive index monitoring is used for purity assessment, with protocols requiring validation against reference standards (e.g., NIST-certified materials) .

Q. What challenges arise during the synthesis of this compound, and how are they addressed?

  • Methodological Answer : Key challenges include stereochemical control during glycosylation and sialic acid incorporation. Automated solid-phase synthesis or enzymatic approaches (e.g., sialyltransferases) improve yield and regioselectivity. Purity is validated via HPLC coupled with evaporative light scattering detection (ELSD), and intermediates are characterized using tandem MS/MS to confirm structural integrity .

Q. How can researchers validate the biological relevance of this compound in glycan-binding studies?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to lectins or receptors. Negative controls (e.g., desialylated analogs) and competitive assays with free sialic acid validate specificity. Reproducibility requires adherence to standardized buffer conditions and temperature controls .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Meta-analyses of existing datasets should account for variables like glycan presentation (soluble vs. membrane-bound) and cell type-specific receptor expression. Independent replication studies using harmonized protocols (e.g., ISO guidelines) are critical. Data normalization to internal standards (e.g., spike-in controls) minimizes batch effects .

Q. What novel methodologies enhance sensitivity in detecting trace amounts of this compound in complex biological matrices?

  • Methodological Answer : Isotope-coded affinity tagging (ICAT) or multiplexed MRM (multiple reaction monitoring) mass spectrometry improves detection limits. Microfluidic enrichment platforms pre-concentrate glycans from serum or tissue lysates, reducing interference from high-abundance proteins .

Q. How should experiments be designed to study the role of this compound in cellular signaling pathways?

  • Methodological Answer : CRISPR/Cas9 knockout models of sialyltransferase genes or glycan-specific blocking antibodies can isolate functional roles. Live-cell imaging with fluorescently tagged lectins (e.g., Siglec-Fc fusion proteins) tracks spatial-temporal binding dynamics. Multi-omics integration (glycomics, transcriptomics) identifies downstream signaling nodes .

Q. What strategies address reproducibility issues in in vivo studies of this compound?

  • Methodological Answer : Standardize animal models (e.g., genetic background, microbiota) and environmental factors (diet, housing). Use glycan microarrays to pre-screen binding specificity before in vivo testing. Open-access repositories for raw data (e.g., GlyTouCan) enable cross-validation .

Methodological Considerations

  • Data Analysis : Apply multivariate statistics (e.g., PCA, PLS-DA) to differentiate glycan profiles in disease vs. healthy cohorts. Tools like GlycoWorkbench assist in annotating MS/MS spectra .
  • Ethical and Reporting Standards : Adhere to MIRAGE (Minimum Information Required for a Glycomics Experiment) guidelines for data transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.